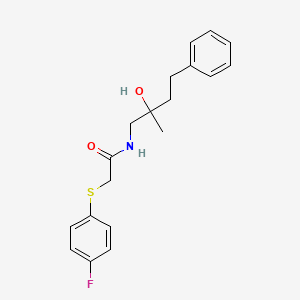

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO2S/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-24-17-9-7-16(20)8-10-17/h2-10,23H,11-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYFYSKLDQQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)CSC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, identified by its CAS number 1286717-66-5, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is , with a molecular weight of approximately 347.4 g/mol. The compound features a fluorophenyl group , a thioether linkage , and an acetamide functional group . These structural components are believed to influence its biological interactions significantly.

| Property | Value |

|---|---|

| Molecular Formula | C19H22FNO2S |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 1286717-66-5 |

| SMILES | CC(O)(CCc1ccccc1)CNC(=O)CSc1ccc(F)cc1 |

Pharmacological Profile

Research on 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide indicates several potential biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, particularly against specific cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation at micromolar concentrations.

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity against various bacterial strains. Results indicate moderate effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antibacterial agent.

- Neuroprotective Properties : Initial investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases, potentially due to its ability to modulate neuroinflammatory pathways.

The biological activity of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The presence of the thioether moiety may facilitate interactions with key enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors implicated in cancer and neurodegeneration, although specific receptor interactions remain to be fully elucidated.

Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that treatment with 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide resulted in a dose-dependent reduction in cell viability. Notably, the compound exhibited an IC50 value of approximately against breast cancer cells, highlighting its potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

In a comparative analysis against standard antibiotics, this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from to . These findings suggest that further optimization could enhance its antimicrobial properties.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its hybrid substituents:

- Thioether-linked 4-fluorophenyl group : Enhances metabolic stability compared to ether or ester linkages.

- Branched N-substituent (2-hydroxy-2-methyl-4-phenylbutyl) : Introduces chirality and polarity, contrasting with simpler alkyl or aryl groups in analogs.

Key analogs and structural differences :

Observations :

- The target compound’s branched N-substituent may lower synthetic yield compared to linear analogs (e.g., 30 vs. 31: 82% vs. 54%) due to steric hindrance .

- Chirality in analogs (e.g., compound 32) correlates with optical activity, suggesting the target compound may exhibit similar stereochemical effects.

Functional and Application Differences

- 2-Chloro-N-(4-fluorophenyl)acetamide: Used to synthesize quinoline and piperazinedione derivatives, indicating utility as a versatile intermediate . Target Compound: Hydroxyl group may enable hydrogen bonding in biological targets, while the bulky N-substituent could influence receptor selectivity.

Solubility and Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.